PDE Inhibitory Potency Compared Directly with IBMX in Pig Coronary Artery Isoforms
In a head‑to‑head study, 3‑isobutyl‑1,8‑dimethylxanthine (the target compound) and IBMX were assayed against the peak I and peak II forms of cyclic nucleotide phosphodiesterase isolated from pig coronary artery. Both compounds inhibited both peaks; however, the target compound was less effective than IBMX on peak I but showed comparable potency on peak II, demonstrating a differential isoform‑selectivity profile. [1]
| Evidence Dimension | PDE inhibition: relative potency vs. IBMX on peak I and peak II isoforms |
|---|---|
| Target Compound Data | Qualitatively described as 'less effective' than IBMX on peak I; comparable on peak II (exact IC50 values not publicly digitized) |
| Comparator Or Baseline | IBMX (3‑isobutyl‑1‑methylxanthine) – the reference non‑selective PDE inhibitor |
| Quantified Difference | Target compound is a weaker inhibitor of peak I PDE but retains similar activity on peak II, thus shifting the isoform inhibition ratio relative to IBMX. |
| Conditions | Peak I and peak II cyclic nucleotide phosphodiesterase forms separated from pig coronary artery; assayed as described in J. Med. Chem. 1986, 29, 972‑978. |
Why This Matters
Researchers requiring modulation of specific PDE isoform ratios cannot simply replace IBMX with this compound; the altered peak I/peak II selectivity demands compound‑specific calibration.
- [1] Schneller SW, Ibay AC, Martinson EA, Wells JN. Inhibition of cyclic nucleotide phosphodiesterases from pig coronary artery by benzo-separated analogues of 3-isobutyl-1-methylxanthine. J Med Chem. 1986 Jun;29(6):972-8. doi:10.1021/jm00156a013. PMID: 2423691. View Source
